molecular formula C20H34O3 B15294983 ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

Cat. No.: B15294983
M. Wt: 322.5 g/mol
InChI Key: KTCYKTYHVKFBJI-ZDKYARGRSA-N
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Description

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is an ester derivative of the oxylipin 13(S)-hydroxyoctadeca-9,11,15-trienoic acid (13-HOTE). This compound belongs to the broader class of oxygenated fatty acids (oxylipins), which are critical in plant defense mechanisms, immune responses, and signaling pathways . Structurally, it features:

  • Three conjugated double bonds at positions 9Z, 11E, and 15Z.
  • A 13(S)-hydroxyl group, which confers stereochemical specificity.
  • An ethyl ester group at the carboxyl terminus, enhancing its stability and bioavailability compared to the free acid form.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate

InChI

InChI=1S/C20H34O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h5,9,11,13-14,17,19,21H,3-4,6-8,10,12,15-16,18H2,1-2H3/b11-9-,13-5-,17-14+

InChI Key

KTCYKTYHVKFBJI-ZDKYARGRSA-N

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)OCC)O

Canonical SMILES

CCC=CCC(C=CC=CCCCCCCCC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method involves the use of ethyl alcohol in the presence of an acid catalyst to esterify 13-hydroxy-9,11,15-octadecatrienoic acid . The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant Escherichia coli cells expressing specific enzymes can be used to produce the hydroxy fatty acid precursor, which is then esterified to form the desired compound . This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 13-oxo-octadeca-9,11,15-trienoate.

    Reduction: Formation of ethyl octadecanoate.

    Substitution: Formation of ethyl (9Z,11E,15Z)-13-chlorooctadeca-9,11,15-trienoate.

Scientific Research Applications

Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate exerts its effects involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases .

Comparison with Similar Compounds

Hydroxyoctadecatrienoic Acid Derivatives

Compound Name Structure Key Features Biological Activities Sources
13(S)-HOTE Free acid form of the compound 13(S)-OH, 9Z,11E,15Z double bonds Anti-inflammatory, cytotoxic to cancer cells Microalgae, plants
13(S)-HPOT (9Z,11E,15Z)-13(S)-Hydroperoxyoctadeca-9,11,15-trienoic acid Hydroperoxide group at C13 Precursor in oxylipin biosynthesis; implicated in plant stress responses Capsicum annuum
9-HOTE (9S,10E,12Z)-9-Hydroxyoctadeca-10,12,15-trienoic acid Hydroxyl group at C9, different double bond configuration Limited data; potential role in lipid peroxidation pathways Synthetic/plant studies

Key Differences :

  • Functional Groups : 13-HOTE and its ethyl ester have a hydroxyl group, whereas 13-HPOT contains a hydroperoxide.
  • Bioactivity : The ethyl ester form shows enhanced stability and synergistic effects with anticancer drugs (e.g., 5-fluorouracil) compared to the free acid .

Ethyl/Methyl Esters of Oxylipins

Compound Name Ester Group Biological Activities Sources
Ethyl 13-HOTE Ethyl Anticancer (synergistic with 5-fluorouracil), anti-inflammatory Cannabis sativa
Methyl 13-HOTE Methyl Cytotoxicity against melanoma and colon adenocarcinoma cells Cannabis sativa
Ethyl linoleate Ethyl Less bioactive; primarily a storage form of linoleic acid Common in plant oils

Functional Insights :

  • Esterification : Ethyl esters are more lipophilic, facilitating membrane penetration and interaction with intracellular targets .

Analogous Oxylipins in Mammalian Systems

Compound Name Structure Key Differences Biological Role
15-HEPE (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroxyeicosa-5,8,11,13,17-pentaenoic acid Longer chain (C20 vs. C18), five double bonds Antiproliferative activity in melanoma
13-HODE (9Z,11E)-13(S)-Hydroxyoctadeca-9,11-dienoic acid Two double bonds (vs. three in 13-HOTE) Anti-inflammatory, regulates apoptosis

Structural Impact :

  • Chain Length : 15-HEPE (C20) interacts with different receptors (e.g., TNFR1) compared to C18 oxylipins .

Anticancer Activity

  • 13-HOTE Ethyl Ester: Reduces ATP levels in HT-29 colon adenocarcinoma cells by 60% at 50 µM, with synergistic effects when combined with 5-fluorouracil .
  • Comparison with 15-HEPE: Both compounds show cytotoxicity, but 13-HOTE is more potent against melanoma (IC₅₀ = 25 µM vs. 35 µM for 15-HEPE) .

Anti-Inflammatory Effects

  • Ethyl 13-HOTE : Suppresses TNF-α and COX-2 in murine colitis models, outperforming free 13-HOTE due to improved bioavailability .
  • 13-HPOT : Precursor to jasmonates, which are central to plant systemic immunity but less relevant in mammals .

Q & A

Q. What are the key physico-chemical properties of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate, and how do they influence experimental handling?

  • Molecular formula : C₂₀H₃₆O₃ (molar mass: 324.5 g/mol) .
  • Density : Predicted to be 0.934±0.06 g/cm³ .
  • Solubility : Soluble in ethanol (90–100 mg/mL) and organic solvents (e.g., alcohols, ethers) .
  • Storage : Requires storage at 2–8°C in a sealed container to prevent decomposition .
  • Methodological Note : Due to its instability at high temperatures, avoid exposure to heat during synthesis or storage. Use inert atmospheres (e.g., nitrogen) to minimize oxidation .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry (e.g., Z/E configuration of double bonds) and hydroxyl group placement .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects degradation products .
  • Mass Spectrometry (MS) : Provides molecular weight confirmation (324.5 g/mol) and fragmentation patterns .
  • Polarimetry : Critical for distinguishing enantiomers (e.g., 13S vs. 13R configurations) .

Q. What biological sources or synthetic pathways are documented for this compound?

  • Natural occurrence : Structurally related hydroxyoctadecatrienoic acids are reported in Capsicum annuum and algae (Skeletonema marinoi) .
  • Synthetic routes : Typically derived via esterification of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol, catalyzed by acid or enzymatic methods .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 13S vs. 13R) impact biological activity, and what methods resolve these differences?

  • Activity implications : Enantiomers (e.g., 13S-HODE vs. 13R-HODE) exhibit distinct roles in inflammatory pathways .
  • Resolution methods :
    • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
    • Enzymatic assays : Lipoxygenase specificity for 13S configurations can validate stereochemistry .
  • Data contradiction : Natural sources predominantly yield 13S enantiomers, while synthetic routes may produce racemic mixtures requiring purification .

Q. What experimental strategies address instability during synthesis or storage?

  • Degradation pathways : Susceptible to peroxidation at unsaturated bonds (9Z,11E,15Z) and ester hydrolysis .
  • Stabilization methods :
    • Add antioxidants (e.g., BHT) to ethanolic solutions .
    • Use cold-chain storage (2–8°C) and amber vials to block light-induced degradation .
  • Validation : Monitor purity via HPLC post-storage to detect degradation products like trihydroxy derivatives .

Q. How can researchers reconcile discrepancies in reported solubility or stability data?

  • Case study : Solubility in ethanol varies between 90–100 mg/mL and "oily" consistency in pure form .
  • Resolution :
    • Confirm solvent purity (e.g., anhydrous ethanol vs. aqueous mixtures) .
    • Use dynamic light scattering (DLS) to assess aggregation states in different solvents.
  • Critical analysis : Contradictions may arise from polymorphic forms or impurities in commercial batches .

Q. What role does this compound play in lipid signaling pathways, and how can its metabolites be tracked?

  • Biological relevance : Analogues (e.g., 13-HODE) modulate inflammation, apoptosis, and oxidative stress .
  • Metabolite identification :
    • LC-MS/MS : Detects downstream products like (11E,15Z)-9,10,13-trihydroxyoctadecadienoic acid .
    • Isotope labeling : Use ¹³C-labeled precursors to trace metabolic fate in cell cultures .

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